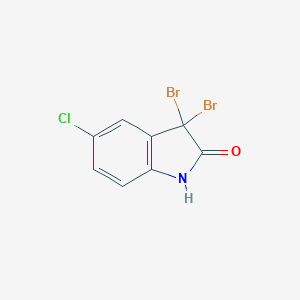

3,3-dibromo-5-chloro-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is a heterocyclic compound that belongs to the indole family It is characterized by the presence of bromine and chlorine atoms attached to the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of 3-bromoindoles or indoles with 2 or 3 equivalents of N-bromosuccinimide (NBS) in aqueous t-butyl alcohol . This reaction leads to the formation of 3,3-dibromo-1,3-dihydroindol-2-ones. Some bromination of the six-membered ring may occur, resulting in products like 3,5,6-tribromoindole-4,7-dione .

Industrial Production Methods

Industrial production methods for 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones (isatins).

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Aqueous t-butyl alcohol: Solvent for the bromination reactions.

Major Products Formed

Indole-2,3-diones (isatins): Formed through oxidation reactions.

3,5,6-Tribromoindole-4,7-dione: Formed through bromination of the six-membered ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C8H4Br2ClNO

- Molecular Weight : 325.38 g/mol

- CAS Number : 113423-48-6

The compound features a dibromo and chloro substitution pattern on the indole ring, which contributes to its biological activity.

Antimicrobial Activity

3,3-Dibromo-5-chloro-1H-indol-2-one has demonstrated promising antimicrobial properties. A study indicated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests potential applications in treating resistant bacterial infections.

| Compound | Target | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | ≤ 0.25 |

Cancer Therapeutics

The compound has been investigated for its role in cancer treatment due to its ability to inhibit certain protein kinases involved in tumor growth. Specifically, it has been noted for its selective inhibition of cRaf kinase, which is implicated in various malignancies including breast and lung cancer . The inhibition of such kinases can lead to reduced cellular proliferation and tumor growth.

| Application | Mechanism | Target Kinases |

|---|---|---|

| Cancer Treatment | Kinase Inhibition | cRaf, CDK1, CDK2 |

Neurological Disorders

Research has also explored the potential of this compound as a neuroprotective agent. Its ability to modulate signaling pathways may provide therapeutic benefits in conditions such as Alzheimer's disease by inhibiting kinases like GSK-3β, which is associated with neurodegeneration .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on various indole derivatives highlighted the effectiveness of this compound against MRSA strains. The compound was tested alongside known antibiotics and showed superior efficacy at lower concentrations, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The studies revealed that concentrations as low as 10 µM could significantly inhibit cell proliferation in breast cancer cell lines, supporting its potential use in oncology .

Mecanismo De Acción

The mechanism of action of 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and interactions. detailed studies on its specific molecular targets and pathways are limited.

Comparación Con Compuestos Similares

Similar Compounds

3,3-Dibromo-1,3-dihydroindol-2-one: Lacks the chlorine atom present in 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one.

3,5,6-Tribromoindole-4,7-dione: Contains additional bromine atoms compared to 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one.

Uniqueness

3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromine and chlorine atoms on the indole ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

3,3-Dibromo-5-chloro-1H-indol-2-one (CAS No. 113423-48-6) is a synthetic compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a brominated indole structure with significant halogen substitutions that influence its biological interactions. The presence of both bromine and chlorine atoms enhances its reactivity and potential for biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for various pathogens:

These results indicate that the compound exhibits significant antimicrobial activity, particularly as a potential treatment against resistant bacterial strains.

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial in determining the safety profile of new compounds. The compound was evaluated for cytotoxic effects against human embryonic kidney cells (HEK293). Key findings include:

- Cytotoxicity : Some derivatives showed cytotoxic effects; however, this compound itself demonstrated a lack of hemolytic activity at a concentration of 32 µg/mL.

- Selectivity : The more active anti-MRSA compounds derived from this scaffold did not exhibit significant cytotoxicity, suggesting a favorable therapeutic index .

Case Studies and Research Findings

- Study on Indole Derivatives : A comprehensive investigation into various indole derivatives indicated that halogen substitution at the 5-position significantly enhances antimicrobial activity. In particular, compounds with a methoxy phenethyl sidechain exhibited potent anti-MRSA activity with MIC values as low as 0.25 µg/mL .

- Mechanism of Action : The exact mechanism by which this compound exerts its antimicrobial effects remains under investigation. However, it is hypothesized that the halogenated structure may disrupt microbial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.

Propiedades

IUPAC Name |

3,3-dibromo-5-chloro-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClNO/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTLAFZUEITWQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376616 |

Source

|

| Record name | 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113423-48-6 |

Source

|

| Record name | 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.